(Ala13)-Apelin-13

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

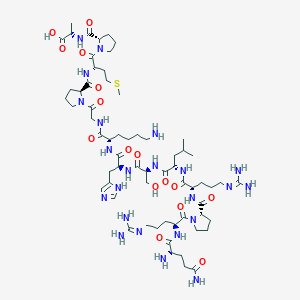

2D Structure

Properties

IUPAC Name |

(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-1-[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]pentanoyl]pyrrolidine-2-carbonyl]amino]pentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carbonyl]amino]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C63H107N23O16S/c1-34(2)28-42(81-52(92)39(13-7-22-72-62(67)68)78-58(98)47-17-11-26-86(47)59(99)40(14-8-23-73-63(69)70)79-50(90)37(65)18-19-48(66)88)53(93)83-44(32-87)55(95)82-43(29-36-30-71-33-75-36)54(94)77-38(12-5-6-21-64)51(91)74-31-49(89)84-24-9-15-45(84)57(97)80-41(20-27-103-4)60(100)85-25-10-16-46(85)56(96)76-35(3)61(101)102/h30,33-35,37-47,87H,5-29,31-32,64-65H2,1-4H3,(H2,66,88)(H,71,75)(H,74,91)(H,76,96)(H,77,94)(H,78,98)(H,79,90)(H,80,97)(H,81,92)(H,82,95)(H,83,93)(H,101,102)(H4,67,68,72)(H4,69,70,73)/t35-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZJZONZEQDOQAZ-COFPHXSQSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CO)C(=O)NC(CC1=CN=CN1)C(=O)NC(CCCCN)C(=O)NCC(=O)N2CCCC2C(=O)NC(CCSC)C(=O)N3CCCC3C(=O)NC(C)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C4CCCN4C(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCSC)NC(=O)[C@@H]2CCCN2C(=O)CNC(=O)[C@H](CCCCN)NC(=O)[C@H](CC3=CN=CN3)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCC(=O)N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C63H107N23O16S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1474.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(Ala13)-Apelin-13: A Technical Guide to its Mechanism of Action as an APJ Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The apelinergic system, comprising the apelin peptides and the G protein-coupled receptor APJ (angiotensin II receptor-like 1), is a critical regulator of cardiovascular homeostasis, fluid balance, and various other physiological processes. (Ala13)-Apelin-13, a synthetic analog of the endogenous ligand Apelin-13 where the C-terminal phenylalanine is replaced by alanine, serves as a potent and widely utilized antagonist of the APJ receptor.[1][2][3] This document provides an in-depth technical overview of the mechanism of action of this compound, detailing its interaction with the APJ receptor, its impact on downstream signaling pathways, and the experimental protocols used for its characterization. Its primary mechanism is competitive antagonism, where it occupies the receptor binding site, thereby blocking the physiological effects of endogenous apelin peptides.[3][4]

The Apelin/APJ Signaling System

The APJ receptor is activated by various isoforms of the apelin peptide, most notably Apelin-13.[5] Upon agonist binding, the APJ receptor undergoes a conformational change, leading to the activation of two primary downstream signaling cascades:

-

G Protein-Dependent Pathway: The APJ receptor primarily couples to inhibitory G proteins (Gαi/o), which leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[6][7] It can also couple to Gαq, stimulating phospholipase C (PLC) and leading to intracellular calcium mobilization.

-

β-Arrestin-Dependent Pathway: Following activation and phosphorylation by G protein-coupled receptor kinases (GRKs), the APJ receptor recruits β-arrestin proteins. This interaction not only desensitizes the G protein signal but also initiates a separate wave of signaling, including the activation of pathways like the extracellular signal-regulated kinase (ERK).

These pathways collectively mediate the diverse physiological effects of the apelin system, including vasodilation, positive inotropism, and regulation of angiogenesis.[6]

Mechanism of Action of this compound

This compound, also referred to as Apelin-13(F13A), functions as a competitive antagonist at the APJ receptor.[3][8] The substitution of the C-terminal phenylalanine with a smaller, non-aromatic alanine residue is critical for its antagonist properties. While the molecule retains the ability to bind to the receptor, this modification results in a loss of function and prevents the receptor from adopting an active conformation.[3][4]

The primary mechanisms are:

-

Competitive Binding: this compound physically occupies the orthosteric binding site on the APJ receptor, sterically hindering the binding of endogenous agonists like Apelin-13.

-

Inhibition of Downstream Signaling: By preventing agonist-induced receptor activation, this compound effectively blocks all major downstream signaling events, including:

-

Inhibition of Gαi-mediated decrease in cAMP production.

-

Inhibition of Gαq-mediated calcium mobilization.

-

Prevention of β-arrestin recruitment to the receptor.

-

This blockade of signaling has been demonstrated in numerous functional assays. For instance, this compound effectively prevents the apelin-induced reduction in gastric tone and motility and blocks the hypotensive effects of Apelin-13 in vivo.[1][3]

Visualizing the Mechanism of Action

The following diagrams illustrate the key signaling pathways and the antagonistic action of this compound.

Quantitative Pharmacological Data

While this compound is widely characterized as a potent antagonist through functional studies, a definitive inhibitory constant (Ki) or IC50 from competitive binding or functional inhibition assays is not consistently reported in the literature.[3][4] The original characterization focused on its ability to block Apelin-13's effects in vivo.[3]

Interestingly, in a study utilizing a calcium mobilization assay in CHO cells co-expressing a promiscuous Gαq16 protein, this compound (termed F13A-Apelin) behaved as a weak partial agonist. This highlights that the observed activity of a ligand can be context-dependent and influenced by the specific assay system and its downstream signal amplification.

| Compound | Assay Type | Cell Line | Parameter | Value | Reference |

| This compound | Calcium Mobilization (Fluo4-AM) | APJ-Gαq16 CHO | EC50 | 202.17 ± 12.93 nM | [9] |

Key Experimental Protocols

The characterization of this compound as an APJ antagonist relies on a suite of in vitro assays. The following sections provide detailed methodologies for these key experiments.

Radioligand Binding Assay (Competitive)

This assay quantifies the ability of this compound to compete with a radiolabeled ligand for binding to the APJ receptor, allowing for the determination of its binding affinity (Ki).

Materials:

-

Radioligand: [¹²⁵I]-(Pyr1)Apelin-13 or similar.

-

Membrane Preparation: Membranes from cells (e.g., CHO-K1 or HEK293) stably expressing the human APJ receptor.

-

Binding Buffer: 25 mM HEPES, 10 mM MgCl₂, 1 mM CaCl₂, 0.5% BSA, pH 7.4.

-

Wash Buffer: 50 mM Tris-HCl, pH 7.4 (ice-cold).

-

Competitor: this compound and unlabeled Apelin-13 (for non-specific binding).

-

Apparatus: 96-well filter plates (e.g., Unifilter GF/C), vacuum manifold, scintillation counter.

Procedure:

-

Preparation: Dilute all reagents, test compounds, and membrane preparations in binding buffer. A typical assay uses 1-5 µg of membrane protein per well.

-

Assay Assembly (in 96-well plate):

-

Total Binding: Add 50 µL binding buffer, 50 µL radioligand (at a concentration near its Kd, e.g., 0.1 nM), and 150 µL of membrane suspension.

-

Non-Specific Binding (NSB): Add 50 µL of a saturating concentration of unlabeled Apelin-13 (e.g., 1 µM), 50 µL radioligand, and 150 µL of membrane suspension.

-

Competition: Add 50 µL of varying concentrations of this compound, 50 µL radioligand, and 150 µL of membrane suspension.

-

-

Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation to reach equilibrium.

-

Termination & Filtration: Terminate the binding reaction by rapid vacuum filtration through the filter plate.

-

Washing: Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity (counts per minute, CPM) using a scintillation counter.

-

Data Analysis: Calculate specific binding (Total Binding - NSB). Plot the percentage of specific binding against the log concentration of this compound. Use non-linear regression (sigmoidal dose-response) to determine the IC50 value, which can be converted to a Ki using the Cheng-Prusoff equation.

Functional Antagonism: cAMP Accumulation Assay

This assay measures the ability of this compound to block the Apelin-13-induced inhibition of cAMP production, a hallmark of Gαi activation.

Materials:

-

Cell Line: CHO-K1 or HEK293 cells stably expressing the APJ receptor.

-

Stimulation Buffer: HBSS, 5 mM HEPES, 0.1% BSA, 0.5 mM IBMX (a phosphodiesterase inhibitor), pH 7.4.

-

Adenylyl Cyclase Stimulator: Forskolin (FSK).

-

Agonist: Apelin-13.

-

Antagonist: this compound.

-

cAMP Detection Kit: HTRF or LANCE Ultra cAMP kits (PerkinElmer) are commonly used.

Procedure:

-

Cell Preparation: Harvest cells and resuspend in stimulation buffer to the desired density (e.g., 4 x 10⁵ cells/mL).

-

Antagonist Incubation: In a 384-well plate, add varying concentrations of this compound. Then, add the cell suspension and incubate for 15-30 minutes at room temperature. This allows the antagonist to bind to the receptor.

-

Agonist Stimulation: Add a fixed concentration of Apelin-13 (an EC80 concentration is typical) mixed with a fixed concentration of Forskolin (e.g., 10 µM) to all wells.

-

Incubation: Incubate the plate for 30 minutes at room temperature.

-

Detection: Stop the reaction and measure intracellular cAMP levels according to the detection kit manufacturer's protocol (typically involves adding lysis buffer and detection reagents).

-

Data Analysis: Plot the cAMP signal against the log concentration of this compound. Use non-linear regression to determine the IC50 value, representing the concentration of the antagonist that restores the cAMP signal halfway back to the level seen with Forskolin alone.

Functional Antagonism: β-Arrestin Recruitment Assay

This assay measures the ability of this compound to prevent the Apelin-13-induced recruitment of β-arrestin-2 to the APJ receptor.

Materials:

-

Cell Line: A reporter cell line engineered for β-arrestin recruitment assays, such as the DiscoverX PathHunter CHO-K1 APJ β-Arrestin cell line. These cells co-express the APJ receptor fused to a ProLink™ (PK) tag and β-arrestin fused to an Enzyme Acceptor (EA) tag.

-

Assay Buffer: As recommended by the assay provider.

-

Agonist: Apelin-13.

-

Antagonist: this compound.

-

Detection Reagents: Provided with the PathHunter kit.

Procedure:

-

Cell Plating: Plate the PathHunter cells in a 384-well white assay plate and incubate overnight.

-

Antagonist Addition: Add varying concentrations of this compound to the wells and incubate for 30 minutes at 37°C.

-

Agonist Stimulation: Add Apelin-13 at a pre-determined EC80 concentration to the wells.

-

Incubation: Incubate the plate for 90 minutes at 37°C to allow for receptor activation and β-arrestin recruitment.

-

Detection: Add the PathHunter detection reagents according to the manufacturer's protocol and incubate for 60 minutes at room temperature. The recruitment event brings PK and EA together, forming a functional β-galactosidase enzyme that hydrolyzes a substrate to produce a chemiluminescent signal.

-

Measurement: Read the chemiluminescence on a plate reader.

-

Data Analysis: Plot the signal against the log concentration of this compound. Calculate the IC50 from the resulting dose-response curve.

Experimental Workflow Visualization

Conclusion

This compound is an indispensable pharmacological tool for investigating the physiological and pathophysiological roles of the apelin/APJ system. Its mechanism of action is rooted in competitive antagonism, whereby it binds to the APJ receptor and prevents its activation by endogenous apelin peptides. This blockade inhibits both G protein and β-arrestin-mediated signaling cascades. The detailed experimental protocols provided herein offer a robust framework for researchers to quantify its antagonist properties and to utilize it effectively in probing the function of the apelinergic system in various biological contexts. The continued use of this compound will be vital for dissecting the therapeutic potential of modulating this important signaling pathway in cardiovascular disease, metabolism, and beyond.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Modification of the terminal residue of apelin-13 antagonizes its hypotensive action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Characterization of apelin, the ligand for the APJ receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | The Role of Apelin–APJ System in Diabetes and Obesity [frontiersin.org]

- 7. The Effects of Apelin and Elabela Ligands on Apelin Receptor Distinct Signaling Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Novel Small Molecule Analogs for Advancing Apelin Receptor Antagonism with Enhanced Plasma and Microsomal Stability - PMC [pmc.ncbi.nlm.nih.gov]

(Ala13)-Apelin-13 Structure-Activity Relationship: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the structure-activity relationship (SAR) of (Ala13)-Apelin-13, an analogue of the endogenous peptide apelin-13. While primarily recognized as an antagonist of the apelin receptor (APJ), a comprehensive understanding of its pharmacological profile requires a detailed examination of its interactions with the receptor and its effects on downstream signaling pathways. This document summarizes key quantitative data for various apelin-13 analogues to provide context, details common experimental protocols for SAR studies, and visualizes the pertinent signaling pathways and experimental workflows.

Data Presentation: Quantitative Structure-Activity Relationships of Apelin-13 Analogues

The following tables summarize the binding affinities (Ki) and functional potencies (EC50 or IC50) of various apelin-13 analogues at the human apelin receptor (APJ). This data is crucial for understanding the impact of specific amino acid substitutions on receptor interaction and subsequent cellular responses.

Table 1: Binding Affinity of Apelin-13 Analogues at the Human APJ Receptor

| Analogue | Modification | Ki (nM) | Reference |

| Apelin-13 | Endogenous Ligand | 0.37 | [6] |

| [Pyr¹]-Apelin-13 | N-terminal pyroglutamate | 0.7 | [7] |

| This compound | Phe13 -> Ala | Data not available | |

| Apelin-13(F13A) | Phe13 -> Ala | Loss of function | [8] |

| [Pyr¹]-Apelin-13(1-12) | C-terminal Phe deletion | - | [9] |

| MM54 | Synthetic Agonist | - | |

| CMF-019 | Synthetic Agonist | - | |

| ELA-32 | Endogenous Ligand | 1.343 | [10] |

| ELA-21 | Endogenous Ligand | 4.364 | [10] |

Table 2: Functional Activity of Apelin-13 Analogues in G-Protein Activation (cAMP Inhibition)

| Analogue | Modification | EC50 (nM) | Assay Type | Reference |

| Apelin-13 | Endogenous Ligand | 1.1 (Gαi1) | BRET | [7] |

| [Pyr¹]-Apelin-13 | N-terminal pyroglutamate | 4.4 (Gαi1) | BRET | [7] |

| This compound | Phe13 -> Ala | Data not available (Antagonist) | ||

| N-isobutyl-[Pyr¹]-Apelin-13 | N-alkylation at Phe13 | 0.4 (Gαi1) | BRET | [7][11] |

| N-cyclohexylmethyl-[Pyr¹]-Apelin-13 | N-alkylation at Phe13 | 7.0 (Gαi1) | BRET | [7] |

| ML221 | Small Molecule Antagonist | IC50: 700 | cAMP | [3] |

Table 3: Functional Activity of Apelin-13 Analogues in β-Arrestin Recruitment

| Analogue | Modification | EC50 (nM) | Assay Type | Reference |

| Apelin-13 | Endogenous Ligand | 40 | BRET | [7] |

| [Pyr¹]-Apelin-13 | N-terminal pyroglutamate | 41 | BRET | [7] |

| This compound | Phe13 -> Ala | Data not available (Antagonist) | ||

| N-cyclohexylmethyl-[Pyr¹]-Apelin-13 | N-alkylation at Phe13 | 184 | BRET | [7] |

| ML221 | Small Molecule Antagonist | IC50: 1750 | β-arrestin | [3] |

Experimental Protocols

Detailed methodologies are essential for the accurate assessment and comparison of the pharmacological properties of apelin-13 analogues.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for the APJ receptor.

Objective: To measure the displacement of a radiolabeled apelin analogue by a non-labeled competitor, such as this compound.

Materials:

-

CHO-K1 cells stably expressing the human APJ receptor.

-

Membrane preparation buffer (e.g., Tris-HCl, MgCl2).

-

Radioligand (e.g., [¹²⁵I]-Apelin-13).

-

Non-labeled competitor (this compound and other analogues).

-

Scintillation fluid.

-

Glass fiber filters.

Procedure:

-

Membrane Preparation: Culture CHO-K1-APJ cells and harvest. Homogenize cells in ice-cold buffer and centrifuge to pellet membranes. Resuspend membranes in fresh buffer.

-

Assay Setup: In a 96-well plate, add a fixed concentration of radioligand to each well.

-

Add increasing concentrations of the unlabeled competitor to the wells. Include wells with no competitor (total binding) and wells with a high concentration of unlabeled apelin-13 (non-specific binding).

-

Add the cell membrane preparation to each well to initiate the binding reaction.

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of the competitor and calculate the Ki value using the Cheng-Prusoff equation.

cAMP Functional Assay

This assay measures the ability of a compound to modulate the intracellular levels of cyclic adenosine monophosphate (cAMP), a key second messenger in G-protein coupled receptor (GPCR) signaling. For the Gi-coupled APJ receptor, agonists inhibit cAMP production.

Objective: To determine if this compound can antagonize the apelin-13-induced inhibition of cAMP production.

Materials:

-

CHO-K1 cells stably expressing the human APJ receptor.

-

Forskolin (an adenylyl cyclase activator).

-

Apelin-13 (agonist).

-

This compound (test antagonist).

-

cAMP assay kit (e.g., HTRF, ELISA).

Procedure:

-

Cell Seeding: Seed CHO-K1-APJ cells in a 96-well plate and culture overnight.

-

Compound Incubation: Pre-incubate the cells with increasing concentrations of this compound for a defined period.

-

Agonist Stimulation: Add a fixed concentration of apelin-13 (typically the EC80) and a fixed concentration of forsklin to all wells (except for the basal control).

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes).

-

Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.

-

Data Analysis: Plot the cAMP concentration against the log concentration of the antagonist to determine the IC50 value.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated APJ receptor, a key event in receptor desensitization and signaling.

Objective: To determine if this compound can block apelin-13-induced β-arrestin recruitment.

Materials:

-

U2OS or CHO cells engineered to co-express the APJ receptor fused to a protein fragment (e.g., ProLink™) and β-arrestin fused to a complementary enzyme fragment (e.g., Enzyme Acceptor). A common commercial platform for this is the PathHunter® assay from DiscoveRx.[9]

-

Apelin-13 (agonist).

-

This compound (test antagonist).

-

Substrate for the complemented enzyme.

Procedure:

-

Cell Seeding: Seed the engineered cells in a 96-well plate and culture overnight.[9]

-

Compound Incubation: Pre-incubate the cells with increasing concentrations of this compound.

-

Agonist Stimulation: Add a fixed concentration of apelin-13 (typically the EC80) to the wells.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 90 minutes) to allow for receptor activation and β-arrestin recruitment.[9]

-

Signal Detection: Add the enzyme substrate and measure the resulting signal (e.g., chemiluminescence) using a plate reader.

-

Data Analysis: Plot the signal intensity against the log concentration of the antagonist to determine the IC50 value.

Mandatory Visualizations

Signaling Pathways

The apelin receptor is a class A GPCR that primarily couples to Gi proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels. It can also couple to Gq and G12/13 proteins, and activate β-arrestin-dependent signaling pathways.

Caption: Apelin receptor signaling and antagonism by this compound.

Experimental Workflows

A systematic approach is required for the synthesis and characterization of apelin-13 analogues to establish a clear structure-activity relationship.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Apelin receptor (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. selleckchem.com [selleckchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. peptide.com [peptide.com]

- 7. Signaling Modulation via Minimal C-Terminal Modifications of Apelin-13 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. discovery.researcher.life [discovery.researcher.life]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | The Effects of Apelin and Elabela Ligands on Apelin Receptor Distinct Signaling Profiles [frontiersin.org]

- 11. documentsdelivered.com [documentsdelivered.com]

An In-depth Technical Guide to the Biological Functions of Apelin Receptor Antagonism

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The apelin/APJ system, comprising the G protein-coupled apelin receptor (APJ) and its endogenous ligands, apelin and Elabela, is a critical regulator of numerous physiological processes.[1][2] While agonism of this receptor has shown therapeutic promise, particularly in cardiovascular diseases, the strategic antagonism of the apelin receptor is emerging as a powerful tool for dissecting its biological roles and as a potential therapeutic avenue in pathologies characterized by excessive apelin signaling, such as cancer. This document provides a comprehensive technical overview of the biological functions of apelin receptor antagonism, detailing its impact on cellular signaling, its role in key pathological processes like angiogenesis and metastasis, and the experimental methodologies used to investigate these effects.

The Apelin Receptor and Its Ligands

The apelin receptor, also known as APJ, is a class A G protein-coupled receptor (GPCR) with structural homology to the angiotensin II type 1 (AT1) receptor.[3][4][5] It is widely expressed in the central nervous system and peripheral tissues, including the heart, lungs, kidneys, adipose tissue, and vascular endothelium.[1][2][4]

The receptor is activated by two distinct families of endogenous peptide ligands:

-

Apelin: Synthesized as a 77-amino acid prepropeptide, it is cleaved into several active isoforms, such as apelin-36, apelin-17, and apelin-13.[1][6][7] A pyroglutamated form of apelin-13, [Pyr¹]apelin-13, is one of the most potent and abundant isoforms in cardiac tissue.[8]

-

Elabela (also known as Toddler): Discovered as a second endogenous ligand, Elabela is crucial for embryonic development and also plays roles in adult physiology, including fluid homeostasis and cardiovascular function.[2][4]

Apelin Receptor Signaling Pathways

Activation of the apelin receptor by its ligands initiates multiple downstream signaling cascades, primarily through G protein-dependent and β-arrestin-dependent pathways.

2.1 G Protein-Dependent Signaling Upon agonist binding, the apelin receptor couples to inhibitory G proteins (Gαi), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[9] It can also couple to Gαq/11, activating phospholipase C (PLC), which leads to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG), ultimately causing Ca²⁺ mobilization and activation of Protein Kinase C (PKC).[10] These initial events trigger further downstream pathways, including:

-

PI3K/Akt Pathway: Promotes cell survival, proliferation, and migration.[10][11] Activation of Akt can also lead to the phosphorylation and activation of endothelial nitric oxide synthase (eNOS), resulting in nitric oxide (NO) production and vasodilation.[10]

-

ERK/MAPK Pathway: Regulates cell proliferation, differentiation, and angiogenesis.[10][11]

2.2 β-Arrestin-Dependent Signaling and Receptor Regulation Ligand binding also promotes the phosphorylation of the apelin receptor by G protein-coupled receptor kinases (GRKs).[12][13] This phosphorylation facilitates the recruitment of β-arrestin proteins, which sterically hinder further G protein coupling, leading to signal desensitization.[5][12] β-arrestin recruitment also mediates receptor internalization via clathrin-coated vesicles in a dynamin-dependent process, which is a key mechanism for regulating receptor density at the cell surface and modulating long-term signaling.[12][13][14]

Mechanism of Apelin Receptor Antagonism

Apelin receptor antagonists are molecules that bind to the APJ receptor but do not provoke the conformational change required for receptor activation. By occupying the binding site, they prevent endogenous ligands (apelin, Elabela) from binding and initiating downstream signaling.[15] This blockade effectively shuts down both the G protein-dependent and β-arrestin-dependent pathways, thereby inhibiting the associated physiological responses.

Competitive antagonists, such as the peptide MM54, bind reversibly to the same site as the endogenous ligand.[15] Small molecule antagonists, like ML221, have also been developed and act as functional antagonists in cell-based assays.[16][17]

Biological Functions of Apelin Receptor Antagonism

The blockade of the apelin/APJ system has profound biological effects, particularly in pathological conditions where the system is upregulated.

4.1 Inhibition of Angiogenesis and Tumor Growth Angiogenesis, the formation of new blood vessels, is a hallmark of cancer.[18][19] The apelin/APJ system is a potent driver of this process, often upregulated in the tumor microenvironment, especially under hypoxic conditions.[18][20]

-

Anti-Angiogenic Effects: Apelin receptor antagonism directly counters tumor angiogenesis. The antagonist ML221 has been shown to inhibit the proliferation of endothelial cells and suppress pathological retinal angiogenesis in mouse models of oxygen-induced retinopathy.[21] In cholangiocarcinoma (CCA) models, ML221 treatment significantly decreased the expression of pro-angiogenic factors like VEGF-A, Ang-1, and Ang-2.[3]

-

Direct Anti-Tumor Effects: Beyond angiogenesis, antagonism can inhibit tumor cell proliferation and survival. The apelin/APJ axis is overexpressed in numerous cancers, including glioblastoma (GBM), lung cancer, and CCA.[3][20] In GBM, apelin signaling helps maintain cancer cells with stem-like properties; pharmacological targeting with antagonists reduces tumor expansion and extends survival in xenograft models.[22][23] Similarly, ML221 significantly inhibited tumor growth in CCA xenografts.[3]

-

Overcoming Drug Resistance: Anti-angiogenic therapies targeting the VEGF pathway often lead to resistance. Apelin signaling has been identified as a key pathway in this resistance mechanism. Combining apelin inhibition with receptor tyrosine kinase (RTK) inhibitors has been shown to prevent resistance, reduce tumor growth, and block therapy-induced metastasis in breast and lung cancer models.[18][19]

4.2 Inhibition of Lymphangiogenesis and Metastasis The lymphatic system provides a primary route for tumor cell dissemination and metastasis. The apelin/APJ system has been identified as a novel regulator of lymphangiogenesis.

-

Role in Lymphatic Development: APJ is expressed on lymphatic endothelial cells (LECs), and apelin stimulates their migration, survival, and tube formation.[24][25]

-

Blocking Metastasis: In tumor models, apelin overexpression accelerates tumor growth and increases intratumoral lymphangiogenesis and lymph node metastasis.[24] An APJ antagonist, F13A, was shown to reduce apelin-induced migration of human LECs in vitro.[24] This suggests that apelin receptor antagonists could be a viable strategy to inhibit lymphatic metastasis.[24][25] However, in the context of myocardial infarction, apelin signaling appears to be crucial for the maturation and stability of cardiac lymphatic vessels, suggesting its role is context-dependent.[26]

4.3 Modulation of Metabolism and Glucose Homeostasis The role of the apelin system in metabolism is complex, with agonism generally viewed as beneficial. Apelin can improve insulin sensitivity and stimulate glucose uptake.[27][28] However, antagonism also has specific effects. Administration of an apelin blocker has been reported to reduce hyperglycemia following an oral glucose challenge, suggesting a role in modulating glucose transport and insulin secretion dynamics.[29] This area requires further investigation to delineate the therapeutic potential of antagonism in metabolic disorders.

Quantitative Data on Apelin Receptor Antagonists

The development of specific and potent antagonists has been crucial for studying the apelin system. The table below summarizes key quantitative data for several widely cited antagonists.

Table 1: Quantitative Properties of Select Apelin Receptor Antagonists

| Compound | Type | Target Species | Assay Type | Potency / Affinity | Reference(s) |

|---|---|---|---|---|---|

| ML221 | Small Molecule | Human | Functional Antagonism (cAMP) | IC₅₀: 1.7 - 2.2 µM | [16][30] |

| Human | Functional Antagonism (CCA Proliferation) | Significant effect at 7.5-15 µM | [3] | ||

| MM315 | Peptide-based | Human | Competitive Antagonism (β-Arrestin) | pA₂ = 9.55 (Kʙ = 0.28 nM) | [20] |

| Human | Competitive Antagonism (cAMP) | pA₂ = 8.48 (Binding Affinity = 2.4 nM) | [20] | ||

| MM54 | Cyclic Peptide | Human | Competitive Antagonism (Binding) | Kᵢ = 82 nM | [15] |

| F13A | Peptide Analogue | Rat / Human | Functional Antagonism (in vivo) | Blocks apelin-induced hypotension | [17] |

| Human | Functional Antagonism (LEC Migration) | Reduces migration at 1-10 µM | [24] |

| Protamine | Polypeptide | Human | Competitive Antagonism (Binding) | Kᵢ = 390 nM |[31] |

Note: The activity of F13A is debated, with some studies reporting it acts as a full agonist in human tissues.[17]

Experimental Protocols for Studying Apelin Receptor Antagonism

A variety of in vitro and in vivo assays are used to identify, characterize, and validate apelin receptor antagonists.

6.1 In Vitro Assays

-

Receptor Binding Assay:

-

Objective: To determine the affinity of an antagonist for the apelin receptor.

-

Methodology: Typically a competitive binding assay using a radiolabeled apelin ligand (e.g., ¹²⁵I-[Pyr¹]apelin-13) and cell membranes prepared from a cell line overexpressing the human apelin receptor (e.g., HEK293 or CHO cells). Membranes are incubated with a fixed concentration of radioligand and increasing concentrations of the unlabeled antagonist. The amount of bound radioactivity is measured, and the concentration of antagonist that inhibits 50% of specific binding (IC₅₀) is determined. The inhibitor constant (Kᵢ) can be calculated using the Cheng-Prusoff equation.

-

-

cAMP Accumulation Assay:

-

Objective: To measure the functional antagonism of Gαi signaling.

-

Methodology: Cells expressing the apelin receptor are pre-treated with forskolin to stimulate adenylyl cyclase and elevate cAMP levels. The cells are then co-incubated with a fixed concentration of an apelin agonist and varying concentrations of the antagonist. Intracellular cAMP levels are measured using a commercial ELISA or HTRF kit. A potent antagonist will reverse the apelin-induced inhibition of cAMP accumulation in a dose-dependent manner.

-

-

β-Arrestin Recruitment Assay:

-

Objective: To assess the antagonist's ability to block ligand-induced β-arrestin translocation.

-

Methodology: Utilizes cell lines engineered to express a tagged β-arrestin and a tagged apelin receptor (e.g., using enzyme fragment complementation or BRET/FRET). Upon agonist stimulation, β-arrestin is recruited to the receptor, generating a measurable signal. Antagonists are added prior to the agonist to quantify their ability to block this interaction.

-

-

Cell Proliferation and Migration Assays:

-

Objective: To determine the effect of antagonism on cancer or endothelial cell functions.

-

Methodology:

-

Proliferation: Cells (e.g., HUVECs, tumor cell lines) are seeded in 96-well plates and treated with an apelin agonist in the presence or absence of the antagonist. Cell proliferation can be measured after 24-72 hours using assays for Ki-67 or PCNA expression via immunofluorescence, or by measuring metabolic activity (MTT assay).[3]

-

Migration: A Boyden chamber assay is used where cells are placed in the upper chamber and a chemoattractant (apelin) is placed in the lower chamber. The antagonist is added to the upper chamber with the cells. The number of cells that migrate through the porous membrane is quantified after several hours.[24]

-

-

6.2 In Vivo Models

-

Tumor Xenograft Models:

-

Objective: To evaluate the anti-tumor efficacy of an antagonist in a living organism.

-

Methodology: Human tumor cells (e.g., glioblastoma, cholangiocarcinoma) are injected subcutaneously or orthotopically (e.g., intracranially for GBM) into immunodeficient mice (e.g., nu/nu mice).[3][23] Once tumors are established, mice are treated systemically (e.g., via tail vein injection, intraperitoneal injection, or oral gavage) with the antagonist or a vehicle control.[3] Tumor volume is measured regularly. At the end of the study, tumors can be excised for histological and molecular analysis (e.g., microvessel density, proliferation markers). For orthotopic models, survival is a key endpoint.[20][23]

-

-

Oxygen-Induced Retinopathy (OIR) Model:

-

Objective: To assess the anti-angiogenic effect of an antagonist on pathological neovascularization.

-

Methodology: Neonatal mouse pups are exposed to a hyperoxic environment (e.g., 75% oxygen) for several days, which causes vaso-obliteration in the central retina. Upon return to normoxia, the resulting hypoxia triggers robust pathological neovascularization. The antagonist is administered (e.g., intraperitoneally) during the neovascularization phase. Retinas are then dissected, flat-mounted, and stained with vascular markers (e.g., isolectin B4) to quantify the areas of neovascularization and vaso-obliteration.[21][32]

-

Conclusion and Future Directions

Apelin receptor antagonism has unveiled critical roles of the apelin/APJ system in pathology, most notably in driving angiogenesis, tumor progression, and metastasis. The development of potent and selective antagonists has provided invaluable chemical probes and has laid the groundwork for novel therapeutic strategies. In oncology, apelin receptor antagonists hold significant promise, both as monotherapies and in combination with existing treatments to overcome resistance.[18][19] Future research should focus on developing antagonists with improved pharmacokinetic properties, exploring their utility in other diseases where apelin signaling is dysregulated, and further clarifying their complex role in metabolic and cardiovascular homeostasis.

References

- 1. Expanding role for the apelin/APJ system in physiopathology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The apelin receptor: physiology, pathology, cell signalling, and ligand modulation of a peptide-activated class A GPCR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of the apelin/apelin receptor axis decreases cholangiocarcinoma growth - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | The Role of Apelin–APJ System in Diabetes and Obesity [frontiersin.org]

- 5. Frontiers | The Effects of Apelin and Elabela Ligands on Apelin Receptor Distinct Signaling Profiles [frontiersin.org]

- 6. Targeting the apelin pathway as a novel therapeutic approach for cardiovascular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Apelin, diabetes, and obesity | Semantic Scholar [semanticscholar.org]

- 8. ahajournals.org [ahajournals.org]

- 9. m.youtube.com [m.youtube.com]

- 10. cusabio.com [cusabio.com]

- 11. Frontiers | The Role of Apelin/Apelin Receptor in Energy Metabolism and Water Homeostasis: A Comprehensive Narrative Review [frontiersin.org]

- 12. Agonist-induced internalization and desensitization of the apelin receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 13. research-information.bris.ac.uk [research-information.bris.ac.uk]

- 14. Agonist-induced internalization and desensitization of the apelin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Functional antagonists of the Apelin (APJ) receptor - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. Apelin receptor | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]

- 18. embopress.org [embopress.org]

- 19. Apelin inhibition prevents resistance and metastasis associated with anti-angiogenic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. cancerresearchhorizons.com [cancerresearchhorizons.com]

- 21. researchgate.net [researchgate.net]

- 22. Expression of the apelin receptor, a novel potential therapeutic target, and its endogenous ligands in diverse stem cell populations in human glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Pharmacological targeting of apelin impairs glioblastoma growth - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Apelin promotes lymphangiogenesis and lymph node metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 25. oncotarget.com [oncotarget.com]

- 26. JCI Insight - Apelin modulates pathological remodeling of lymphatic endothelium after myocardial infarction [insight.jci.org]

- 27. Apelin/APJ system as a therapeutic target in diabetes and its complications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. The Role of Apelin/Apelin Receptor in Energy Metabolism and Water Homeostasis: A Comprehensive Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Functional antagonists of the Apelin (APJ) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. Protamine is an antagonist of apelin receptor, and its activity is reversed by heparin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. aacrjournals.org [aacrjournals.org]

(Ala13)-Apelin-13: A Technical Guide to its Use as a Probe for Endogenous Apelin Systems

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of (Ala13)-Apelin-13, a critical tool for investigating the endogenous apelin system. This document details its biochemical properties, experimental applications, and the signaling pathways it modulates, offering a valuable resource for researchers in physiology, pharmacology, and drug discovery.

Introduction to the Apelin System and this compound

The apelin peptides are the endogenous ligands for the G protein-coupled receptor, APJ. This system is a key regulator of cardiovascular function, fluid homeostasis, and energy metabolism. Apelin-13 is one of the most biologically active isoforms of apelin.[1] Understanding the intricate signaling of the apelin/APJ system is crucial for developing novel therapeutics for a range of diseases.

This compound is a synthetic analog of Apelin-13 where the C-terminal phenylalanine is replaced by alanine. This modification confers antagonistic properties to the peptide, making it an invaluable pharmacological tool to probe the physiological and pathological roles of the endogenous apelin system.[2][3][4] It is widely used to block the effects of endogenous apelin, thereby elucidating the functions of this important signaling pathway. For instance, systemic administration of this compound has been shown to abolish the blood pressure-lowering effects of Apelin-13 in hypertensive rats.[5]

Quantitative Data

The following tables summarize the key quantitative data for this compound and its interaction with the apelin receptor (APJ).

| Ligand | Receptor | Assay Type | pKi | Reference |

| This compound (F13A) | Apelin Receptor (APJ) | Competition Binding | 5.46 | [6] |

| Ligand | Parameter | Value | Species | Reference |

| Apelin-13 | D50 for gastric motility inhibition | ≈ 27 pmol | Rat | [2][7] |

| This compound | Systemic dose to abolish Apelin-13 effect | 30 µg/kg | Rat | [5] |

Signaling Pathways

The apelin receptor (APJ) is a class A G protein-coupled receptor (GPCR) that can couple to multiple G protein subtypes, primarily Gαi and Gαq, to initiate downstream signaling cascades. This compound, as an antagonist, blocks the activation of these pathways by endogenous apelin.

Upon agonist binding, APJ receptor activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[8][9] It also stimulates the phospholipase C (PLC) pathway, leading to intracellular calcium mobilization.[8][10] Furthermore, apelin signaling activates the mitogen-activated protein kinase (MAPK) cascade, particularly the extracellular signal-regulated kinases 1 and 2 (ERK1/2), and the phosphatidylinositol 3-kinase (PI3K)/Akt pathway.[1][11][12] These pathways are integral to the diverse physiological effects of apelin, including cell proliferation, survival, and metabolism.[12]

Below are Graphviz diagrams illustrating the key signaling pathways of the apelin receptor that are blocked by this compound.

Experimental Protocols

Detailed methodologies for key experiments utilizing this compound are provided below.

Radioligand Competition Binding Assay

This assay is used to determine the binding affinity of this compound for the APJ receptor.

Materials:

-

HEK293 cells stably expressing the human APJ receptor (HEK293-APJ).

-

Membrane preparation from HEK293-APJ cells.

-

Radiolabeled apelin, e.g., [125I]-Apelin-13.

-

Unlabeled this compound and Apelin-13.

-

Binding buffer (50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4).

-

Polyethyleneimine (PEI)-coated filter plates.

-

Scintillation counter.

Procedure:

-

Prepare cell membranes from HEK293-APJ cells.

-

In a 96-well plate, add a fixed concentration of radiolabeled apelin (e.g., 0.1 nM [125I]-Apelin-13) to each well.

-

Add increasing concentrations of unlabeled this compound (competitor) to the wells.

-

For total binding, add only the radiolabeled apelin. For non-specific binding, add a high concentration of unlabeled Apelin-13 (e.g., 1 µM).

-

Add the cell membrane preparation to each well.

-

Incubate the plate at 30°C for 2 hours.

-

Terminate the binding reaction by rapid filtration through PEI-coated filter plates.

-

Wash the filters three times with ice-cold binding buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding and determine the IC50 value for this compound, which can then be converted to a Ki value using the Cheng-Prusoff equation.[8][13]

cAMP Accumulation Assay

This functional assay measures the ability of this compound to antagonize the apelin-induced inhibition of cAMP production.

Materials:

-

HEK293-APJ cells.

-

Forskolin (an adenylyl cyclase activator).

-

Apelin-13.

-

This compound.

-

3-isobutyl-1-methylxanthine (IBMX, a phosphodiesterase inhibitor).

-

cAMP assay kit (e.g., ELISA-based).

Procedure:

-

Seed HEK293-APJ cells in a 96-well plate and grow to confluence.

-

Pre-incubate the cells with this compound at various concentrations for 30 minutes.

-

Stimulate the cells with a fixed concentration of Apelin-13 in the presence of forskolin and IBMX for 20 minutes at room temperature.

-

Lyse the cells and measure the intracellular cAMP levels using a cAMP assay kit according to the manufacturer's instructions.

-

Determine the ability of this compound to reverse the inhibitory effect of Apelin-13 on forskolin-stimulated cAMP accumulation.[8][9][14]

ERK1/2 Phosphorylation Assay

This assay assesses the effect of this compound on apelin-induced ERK1/2 activation.

Materials:

-

HEK293-APJ cells.

-

Apelin-13.

-

This compound.

-

RIPA lysis buffer.

-

Antibodies against total ERK1/2 and phosphorylated ERK1/2 (p-ERK1/2).

-

Western blotting reagents and equipment.

Procedure:

-

Culture HEK293-APJ cells in 6-well plates to near confluence.

-

Pre-treat the cells with various concentrations of this compound.

-

Stimulate the cells with Apelin-13 (e.g., 100 nM) for a specific time (e.g., 5-15 minutes).[1][15]

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer.

-

Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies against p-ERK1/2 and total ERK1/2, followed by HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) system and quantify the band intensities.

-

Calculate the ratio of p-ERK1/2 to total ERK1/2 to determine the effect of this compound on apelin-induced ERK1/2 phosphorylation.[8]

In Vivo Blood Pressure Measurement in Rodents

This in vivo experiment demonstrates the antagonistic effect of this compound on the cardiovascular actions of apelin.

Materials:

-

Spontaneously hypertensive rats (SHR) or other suitable rodent models.

-

Apelin-13.

-

This compound.

-

Anesthetic (e.g., isoflurane).

-

Catheters for arterial and venous cannulation.

-

Pressure transducer and data acquisition system.

Procedure:

-

Anesthetize the rat and insert a catheter into the carotid artery for continuous blood pressure monitoring.

-

Insert another catheter into the jugular vein for drug administration.

-

Allow the animal to stabilize and record baseline blood pressure.

-

Administer a bolus of this compound (e.g., 30 µg/kg, i.v.).

-

Subsequently, administer a bolus of Apelin-13 (e.g., 15 µg/kg, i.v.).

-

Continuously record the blood pressure response.

-

Compare the hypotensive effect of Apelin-13 in the presence and absence of this compound to confirm its antagonistic activity.[5][16]

Conclusion

This compound is an indispensable tool for researchers investigating the endogenous apelin system. Its well-characterized antagonistic properties at the APJ receptor allow for the precise dissection of apelin's physiological and pathophysiological roles. This technical guide provides the foundational knowledge and detailed protocols necessary for the effective use of this compound as a pharmacological probe, empowering further discoveries in this exciting field of research.

References

- 1. Apelin-13 induces ERK1/2 but not p38 MAPK activation through coupling of the human apelin receptor to the Gi2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Apelin-13 inhibits gastric motility through vagal cholinergic pathway in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Apelin-13 inhibits gastric motility through vagal cholinergic pathway in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pure.psu.edu [pure.psu.edu]

- 5. This compound (human, bovine, mouse, rat) peptide [novoprolabs.com]

- 6. Expanding the apelin receptor pharmacological toolbox using novel fluorescent ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Frontiers | The Effects of Apelin and Elabela Ligands on Apelin Receptor Distinct Signaling Profiles [frontiersin.org]

- 9. In Vitro and In Vivo Evaluation of a Small-Molecule APJ (Apelin Receptor) Agonist, BMS-986224, as a Potential Treatment for Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]

- 10. dovepress.com [dovepress.com]

- 11. Apelin-13 and apelin-36 exhibit direct cardioprotective activity against ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Apelin-13 promotes cardiomyocyte hypertrophy via PI3K-Akt-ERK1/2-p70S6K and PI3K-induced autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The Effects of Apelin and Elabela Ligands on Apelin Receptor Distinct Signaling Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Apelin-13 induces ERK1/2 but not p38 MAPK activation through coupling of the human apelin receptor to the G<sub>i2</sub> pathway [sciengine.com]

- 16. Apelin-13 administration allows for norepinephrine sparing in a rat model of cecal ligation and puncture-induced septic shock - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Physiological Role of the Apelin/APJ System with (Ala13)-Apelin-13: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The apelin/APJ system has emerged as a critical regulator in a multitude of physiological processes, including cardiovascular function, fluid homeostasis, and metabolism. This technical guide provides a comprehensive overview of the apelin/APJ system and the utility of the synthetic analog, (Ala13)-Apelin-13 (also known as F13A), as a research tool. This compound is a potent antagonist of the APJ receptor, effectively blocking the actions of the endogenous ligand, Apelin-13. This guide details the physiological roles of the apelin/APJ system, the mechanism of action of this compound, and presents detailed experimental protocols for its characterization and use in in vitro and in vivo studies. Furthermore, this document provides a compilation of quantitative data for Apelin-13 and other modulators of the APJ receptor, alongside visualizations of key signaling pathways and experimental workflows to facilitate a deeper understanding and application of this important research tool.

Introduction to the Apelin/APJ System

The apelin/APJ system consists of the G protein-coupled receptor, APJ (Angiotensin II Protein J receptor), and its endogenous peptide ligand, apelin.[1][2] Despite its name, angiotensin II does not bind to the APJ receptor. The preproapelin gene encodes a 77-amino acid precursor that is proteolytically cleaved into several active apelin isoforms, with Apelin-13, Apelin-17, and Apelin-36 being the most studied.[3] The apelin/APJ system is widely expressed throughout the body, with significant presence in the central nervous system, cardiovascular system, adipose tissue, and gastrointestinal tract, reflecting its diverse physiological roles.[3]

The system is a key player in cardiovascular homeostasis, exerting effects on blood pressure control, cardiac contractility, and angiogenesis.[4][5] In the metabolic realm, the apelin/APJ system is involved in glucose and lipid metabolism and has been linked to conditions such as obesity and diabetes.[1][6][7] Furthermore, it plays a role in fluid homeostasis and has been implicated in various pathological conditions, including heart failure and liver disease.[2][8]

This compound (F13A): A Potent APJ Antagonist

This compound, or F13A, is a synthetic analog of Apelin-13 where the C-terminal phenylalanine is replaced with alanine. This single amino acid substitution converts the peptide from a potent agonist to a powerful and specific antagonist of the APJ receptor.[9][10][11] F13A competitively blocks the binding of endogenous apelin peptides to the APJ receptor, thereby inhibiting its downstream signaling and physiological effects.[12][13] This makes F13A an invaluable tool for elucidating the physiological and pathophysiological roles of the apelin/APJ system. For instance, in vivo studies have demonstrated that F13A can block the hypotensive effects of Apelin-13.[9]

Quantitative Data for APJ Receptor Ligands

The following tables summarize key quantitative data for Apelin-13 and other modulators of the APJ receptor. While this compound is widely cited as a potent antagonist, specific Ki and IC50 values are not consistently reported across the public literature. The data presented here is compiled from various sources to provide a comparative overview.

Table 1: Binding Affinities (Ki) for the APJ Receptor

| Compound | Species | Cell Line/Tissue | Radioligand | Ki (nM) | Reference(s) |

| Apelin-13 | Human | CHO-K1 cells | [125I]-Apelin-13 | 8.336 | [14] |

| Apelin-17 | Human | CHO-K1 cells | [125I]-Apelin-13 | 4.651 | [14] |

| Apelin-36 | Human | CHO-K1 cells | [125I]-Apelin-13 | 1.735 | [14] |

| Elabela-21 | Human | CHO-K1 cells | [125I]-Apelin-13 | 4.364 | [14] |

| Elabela-32 | Human | CHO-K1 cells | [125I]-Apelin-13 | 1.343 | [14] |

| MM54 (Antagonist) | Human | CHO cells | [125I]-Apelin-13 | 82 | [15] |

Table 2: Functional Potencies (EC50/IC50) at the APJ Receptor

| Compound | Assay | Species | Cell Line | Parameter | Potency (nM) | Reference(s) |

| Apelin-13 | cAMP Inhibition | Human | HEK293 | IC50 | 15.24 | [14] |

| Apelin-13 | β-arrestin 2 Recruitment | Human | HEK293 | EC50 | 427.6 | [14] |

| Elabela-32 | β-arrestin 2 Recruitment | Human | HEK293 | EC50 | 21.88 | [14] |

| ML221 (Antagonist) | cAMP Inhibition | Human | CHO-K1 | IC50 | 700 | [1] |

| ML221 (Antagonist) | β-arrestin Recruitment | Human | - | IC50 | 1750 | [1] |

Signaling Pathways of the Apelin/APJ System

Upon agonist binding, the APJ receptor can activate multiple downstream signaling pathways in a G protein-dependent or -independent manner.

G Protein-Dependent Signaling

The APJ receptor primarily couples to the inhibitory G protein, Gαi, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[1] It can also couple to Gαq, activating phospholipase C (PLC), which in turn leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), resulting in intracellular calcium mobilization and protein kinase C (PKC) activation. These pathways are crucial for many of the physiological effects of apelin, including vasodilation and cardiac contractility.

Caption: G Protein-Dependent Signaling of the APJ Receptor.

β-Arrestin-Mediated Signaling

In addition to G protein coupling, agonist-bound APJ receptor can recruit β-arrestins. This interaction is crucial for receptor desensitization, internalization, and for initiating G protein-independent signaling cascades, such as the activation of the extracellular signal-regulated kinase (ERK) pathway. The biased agonism of different ligands for G protein versus β-arrestin pathways is an active area of research for developing drugs with more specific therapeutic effects.

Caption: β-Arrestin-Mediated Signaling of the APJ Receptor.

Experimental Protocols

Detailed methodologies are crucial for the successful investigation of the apelin/APJ system. The following protocols provide a framework for key in vitro and in vivo experiments.

In Vitro Assays

This assay determines the binding affinity of this compound for the APJ receptor by measuring its ability to compete with a radiolabeled ligand.

-

Materials:

-

CHO-K1 cells stably expressing human APJ receptor

-

Membrane preparation buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

-

[125I]-(Pyr1)Apelin-13 (radioligand)

-

This compound (test compound)

-

Apelin-13 (for non-specific binding determination)

-

96-well plates

-

Scintillation counter

-

-

Protocol:

-

Prepare cell membranes from CHO-K1-APJ cells.

-

In a 96-well plate, add membrane homogenate (5-10 µg protein/well).

-

Add increasing concentrations of this compound.

-

For non-specific binding control wells, add a high concentration of unlabeled Apelin-13 (e.g., 1 µM).

-

Add a fixed concentration of [125I]-(Pyr1)Apelin-13 (e.g., 0.1-0.5 nM) to all wells.

-

Incubate at room temperature for 60-90 minutes.

-

Terminate the binding by rapid filtration through glass fiber filters (e.g., GF/C) pre-soaked in 0.5% polyethyleneimine.

-

Wash the filters rapidly with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding at each concentration of this compound and determine the IC50 value. The Ki value can be calculated using the Cheng-Prusoff equation.

-

Caption: Workflow for a Radioligand Binding Assay.

This assay measures the ability of this compound to antagonize the Apelin-13-induced inhibition of cAMP production.

-

Materials:

-

CHO-K1 cells stably expressing human APJ receptor

-

Forskolin (to stimulate cAMP production)

-

Apelin-13 (agonist)

-

This compound (antagonist)

-

HTRF cAMP assay kit (e.g., from Cisbio)

-

384-well plates

-

HTRF-compatible plate reader

-

-

Protocol:

-

Seed CHO-K1-APJ cells into a 384-well plate and culture overnight.

-

Pre-incubate cells with varying concentrations of this compound for 15-30 minutes.

-

Add a fixed concentration of Apelin-13 (e.g., EC80 concentration) and a fixed concentration of forskolin.

-

Incubate for 30 minutes at room temperature.

-

Lyse the cells and add the HTRF reagents (cAMP-d2 and anti-cAMP cryptate) according to the manufacturer's protocol.

-

Incubate for 60 minutes at room temperature.

-

Read the plate on an HTRF-compatible reader at 620 nm and 665 nm.

-

Calculate the HTRF ratio and determine the IC50 of this compound for the inhibition of the Apelin-13 response.

-

This assay quantifies the ability of this compound to block Apelin-13-induced β-arrestin recruitment to the APJ receptor.

-

Materials:

-

HEK293 cells

-

Plasmids encoding APJ-Rluc8 (BRET donor) and Venus-β-arrestin-2 (BRET acceptor)

-

Apelin-13 (agonist)

-

This compound (antagonist)

-

Coelenterazine h (luciferase substrate)

-

96-well white plates

-

BRET-compatible plate reader

-

-

Protocol:

-

Co-transfect HEK293 cells with APJ-Rluc8 and Venus-β-arrestin-2 plasmids.

-

After 24-48 hours, seed the cells into a 96-well white plate.

-

Pre-incubate cells with varying concentrations of this compound for 15-30 minutes.

-

Add a fixed concentration of Apelin-13 (e.g., EC80 concentration).

-

Add the coelenterazine h substrate.

-

Immediately measure the luminescence at two wavelengths (e.g., ~480 nm for Rluc8 and ~530 nm for Venus) using a BRET-compatible plate reader.

-

Calculate the BRET ratio (acceptor emission / donor emission).

-

Determine the IC50 of this compound for the inhibition of the Apelin-13-induced BRET signal.

-

In Vivo Experiments

This experiment demonstrates the ability of this compound to block the blood pressure-lowering effect of Apelin-13.

-

Animals: Spontaneously hypertensive rats (SHR) or normotensive rats (e.g., Wistar-Kyoto).

-

Materials:

-

Apelin-13

-

This compound

-

Saline (vehicle)

-

Telemetry system or tail-cuff for blood pressure measurement

-

-

Protocol:

-

Implant telemetry probes for continuous blood pressure monitoring or acclimatize rats to the tail-cuff system.

-

Establish a stable baseline blood pressure reading.

-

Administer this compound (e.g., 30 µg/kg, i.v. or i.p.) or vehicle.

-

After a short pre-treatment period (e.g., 5-15 minutes), administer Apelin-13 (e.g., 15 µg/kg, i.v. or i.p.).

-

Monitor blood pressure continuously for at least 60 minutes post-injection.

-

Compare the hypotensive response to Apelin-13 in the presence and absence of this compound.

-

This model can be used to investigate the role of the apelin/APJ system in cardiac injury and the potential therapeutic effects of its modulation.

-

Animals: Male Sprague-Dawley rats.

-

Surgical Procedure:

-

Anesthetize the rat and perform a left thoracotomy.

-

Ligate the left anterior descending (LAD) coronary artery to induce myocardial infarction.

-

Administer this compound or vehicle at a specified time point (e.g., before or after ligation).

-

-

Infarct Size Measurement:

-

After a set period (e.g., 24 hours or longer), euthanize the animal and excise the heart.

-

Perfuse the heart with a solution like 2,3,5-triphenyltetrazolium chloride (TTC), which stains viable myocardium red, leaving the infarcted area pale.

-

Slice the heart and photograph the sections.

-

Quantify the infarct size as a percentage of the total left ventricular area using image analysis software.

-

Caption: Workflow for a Myocardial Infarction Model in Rats.

Conclusion

The apelin/APJ system is a multifaceted signaling pathway with significant implications for cardiovascular and metabolic health. This compound (F13A) serves as a potent and specific antagonist, making it an indispensable tool for researchers seeking to unravel the complexities of this system. This guide provides a foundational resource for scientists and drug development professionals, offering a summary of the physiological roles of the apelin/APJ system, quantitative data for key ligands, detailed experimental protocols, and visual representations of signaling pathways and workflows. The continued investigation of the apelin/APJ system, facilitated by tools like this compound, holds great promise for the development of novel therapeutics for a range of diseases.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. [125I]-(Pyr1)Apelin-13 is a novel radioligand for localizing the APJ orphan receptor in human and rat tissues with evidence for a vasoconstrictor role in man - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Unlocking New Potential in Drug Discovery with APJ Targeting - Application Notes - ICE Bioscience [en.ice-biosci.com]

- 5. Expanding the apelin receptor pharmacological toolbox using novel fluorescent ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Apelin receptor (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]

- 7. Apelin dependent activation of APJ receptor and the consequent signal transduction pathways | Indian Institute of Technology Madras [iitm.ac.in]

- 8. Comparative Study of Elabela and Apelin on Apelin Receptor Activation Through β-Arrestin Recruitment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. resources.revvity.com [resources.revvity.com]

- 10. app.periodikos.com.br [app.periodikos.com.br]

- 11. researchgate.net [researchgate.net]

- 12. Apelin-13 inhibits gastric motility through vagal cholinergic pathway in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Comparative Study of Elabela and Apelin on Apelin Receptor Activation Through β-Arrestin Recruitment - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | The Effects of Apelin and Elabela Ligands on Apelin Receptor Distinct Signaling Profiles [frontiersin.org]

- 15. researchgate.net [researchgate.net]

(Ala13)-Apelin-13: A Pharmacological Tool for Unraveling Cardiovascular Homeostasis

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of (Ala13)-Apelin-13, a critical pharmacological antagonist used to investigate the physiological and pathological roles of the apelin/APJ system in cardiovascular homeostasis. While the endogenous peptide Apelin-13 exerts numerous protective cardiovascular effects, its synthetic analog, this compound, serves as an indispensable tool for elucidating these mechanisms by specifically blocking the apelin receptor (APJ). This document details the underlying signaling pathways, summarizes key quantitative data from preclinical studies, and provides detailed experimental protocols for researchers in the field.

The Apelin/APJ Endocrine System

The apelin/APJ system is a crucial signaling axis involved in a wide array of physiological processes, with a pronounced role in the cardiovascular system.[1] Apelin, the endogenous ligand, is derived from a 77-amino acid preproprotein and is cleaved into several active fragments, including Apelin-36, Apelin-17, and Apelin-13.[2] Of these, Apelin-13 is considered one of the most biologically active isoforms.[3] It binds to the G-protein coupled receptor APJ (Angiotensin II Receptor-Like 1), which, despite its sequence homology to the angiotensin AT1 receptor, does not bind angiotensin II.[4][5] The apelin/APJ system is widely expressed in cardiovascular tissues, including the heart and blood vessels, where it regulates vascular tone, cardiac contractility, and fluid balance.[2][6]

This compound: A Specific APJ Receptor Antagonist

This compound is a synthetic analog of Apelin-13 where the C-terminal phenylalanine is replaced by alanine. This single amino acid substitution transforms the peptide from an agonist into a potent and specific antagonist of the APJ receptor.[7][8] In experimental settings, this compound is used to inhibit the effects of endogenous or exogenously administered apelin, thereby confirming that the observed physiological responses are mediated through the APJ receptor. Its use has been pivotal in demonstrating the protective and homeostatic functions of the native apelin system. For instance, studies have shown that while Apelin-13 can reverse bupivacaine-induced cardiotoxicity, this effect is abrogated by the co-administration of this compound, confirming the APJ-dependent nature of the rescue.[9][10] Similarly, in models of acute lung injury, this compound was shown to exacerbate pathological changes, directly opposing the protective effects of Apelin-13.[8]

Signaling Pathways of the APJ Receptor

Activation of the APJ receptor by Apelin-13 initiates a cascade of intracellular signaling events through both G-protein-dependent and β-arrestin-dependent pathways.[11] this compound acts by competitively binding to the APJ receptor and preventing the initiation of these downstream signals.

-

G-Protein Dependent Pathways: The APJ receptor primarily couples to the inhibitory G-protein (Gαi) and the Gq protein (Gαq).[11]

-

Gαi Activation: Inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

-

Gαq Activation: Stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). This leads to the mobilization of intracellular calcium (Ca2+) and the activation of Protein Kinase C (PKC).[9]

-

-

Downstream Kinase Cascades: APJ activation also stimulates key pro-survival and growth-regulating pathways:

-

PI3K/Akt/mTOR Pathway: This pathway is crucial for cell growth, proliferation, and inhibiting apoptosis. Apelin-13 has been shown to protect against cardiac hypertrophy by activating the PI3K-Akt-mTOR signaling cascade.[1][3]

-

ERK Pathway: Activation of the Extracellular signal-Regulated Kinase (ERK) pathway is involved in mediating effects such as angiogenesis and cell survival.[11][12]

-

Caption: APJ receptor signaling pathways activated by Apelin-13 and blocked by this compound.

Quantitative Data Summary

The following tables summarize quantitative data from preclinical studies investigating the effects of Apelin-13 and the antagonistic action of this compound.

Table 1: Summary of In Vivo Cardiovascular Effects

| Peptide | Species/Model | Dose | Route of Administration | Key Cardiovascular Effect | Citation |

| Apelin-13 | Rat | 200 µg/kg/d | Intraperitoneal | Decreased heart rate and left ventricular end-diastolic pressure; increased dP/dt max. | [13] |

| Apelin-13 | Rat (Bupivacaine-induced cardiotoxicity) | 50, 150, 450 µg/kg | Intravenous | Dose-dependently improved hemodynamic parameters (SBP, DBP, HR). | [9][10] |

| Apelin-13 | Rat (Myocardial Infarction) | Not specified | Not specified | Reduced infarct size and cardiac injury biomarkers (CK-MB, LDH). | [2] |

| This compound | Rat (Bupivacaine-induced cardiotoxicity) | Not specified | Intravenous | Abrogated the protective hemodynamic effects of Apelin-13. | [9] |

| This compound | Rat (Oleic acid-induced ARDS) | 10 nmol/kg | Intraperitoneal | Exacerbated lung pathologies and edema. | [8] |

| This compound | Rat | 1-300 pmol/60 nl | Microinjection into DVC | Dose-dependently decreased gastric tone and motility. | [7] |

Table 2: Summary of In Vitro and Cellular Effects

| Peptide | System/Cell Line | Concentration | Measured Parameter | Observed Effect | Citation |

| Apelin-13 | BRIN-BD11 cells | 10⁻⁷ M | Intracellular Ca²⁺ | Increased intracellular calcium (up to 3.0-fold). | [14][15] |

| Apelin-13 | BRIN-BD11 cells | 10⁻⁷ M | cAMP Production | Increased cAMP production (up to 1.7-fold). | [14][15] |

| Apelin-13 | Cardiomyocytes (PE-induced hypertrophy) | 10⁻⁷ mol/l | Cell Viability / p-PI3K, p-Akt | Increased cell viability; increased phosphorylation of PI3K and Akt. | [1] |

| This compound | BRIN-BD11 cells | Not specified | Insulin Secretion | Inhibited insulin secretion and suppressed beta-cell signal transduction. | [14][15] |

| This compound | Nucleus Pulposus Cells | Not specified | PI3K / Akt Expression | Reduced the expression of PI3K and Akt. | [3] |

Detailed Experimental Protocols

This section provides methodologies for key experiments cited in the literature to study the effects of Apelin-13 and its antagonism by this compound.

Protocol 1: In Vivo Rat Model of Bupivacaine-Induced Cardiotoxicity

This protocol is adapted from methodologies used to demonstrate the protective effects of Apelin-13 and their reversal by this compound.[9][10]

-

Animal Preparation: Male Sprague-Dawley rats (250-300g) are anesthetized with an appropriate anesthetic (e.g., sodium pentobarbital, 40-60 mg/kg, IP). The trachea is intubated to ensure a patent airway.

-

Cannulation: The right carotid artery is cannulated with a polyethylene catheter connected to a pressure transducer for continuous monitoring of systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate (HR). The right jugular vein is cannulated for drug infusion.

-

Baseline Measurement: After a stabilization period of 20-30 minutes, baseline hemodynamic parameters are recorded.

-

Induction of Cardiotoxicity: A continuous intravenous infusion of bupivacaine is administered at a rate of 5 mg/kg/min for 3 minutes to induce profound cardiac suppression.

-

Treatment Administration: Immediately following bupivacaine infusion, animals are randomly assigned to treatment groups:

-

Control Group: Saline vehicle.

-

Apelin-13 Group: A bolus injection of Apelin-13 (e.g., 450 µg/kg).

-

Antagonist Group: A bolus injection of this compound followed by Apelin-13.

-

Inhibitor Group: A bolus of a specific pathway inhibitor (e.g., PKC inhibitor chelerythrine) followed by Apelin-13.

-

-

Data Collection: Hemodynamic parameters are continuously recorded for a defined period (e.g., 30-60 minutes) post-treatment.

-

Tissue Harvesting: At the end of the experiment, animals are euthanized, and ventricular tissues are harvested, snap-frozen in liquid nitrogen, and stored at -80°C for subsequent molecular analysis (e.g., Western blotting).

Protocol 2: Western Blot Analysis for Signaling Pathway Activation

This protocol is a generalized method for assessing the phosphorylation status of proteins in the PI3K/Akt or ERK pathways.[1][10]

-

Protein Extraction: Frozen ventricular tissue (~50-100 mg) is homogenized in ice-cold RIPA lysis buffer containing a cocktail of protease and phosphatase inhibitors.

-

Quantification: The total protein concentration of the lysate is determined using a BCA protein assay kit.

-

SDS-PAGE: Equal amounts of protein (e.g., 20-40 µg) from each sample are mixed with Laemmli sample buffer, denatured by heating at 95°C for 5 minutes, and then separated by size on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween-20, TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies targeting the proteins of interest (e.g., anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK, anti-total-ERK) at the manufacturer's recommended dilution.

-

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated for 1 hour at room temperature with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Following further washes, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged using a chemiluminescence imaging system. Band intensities are quantified using densitometry software.

References